

1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone chemical properties

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Compound of Interest

Compound Name: 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone

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An In-Depth Technical Guide to **1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone**, a substituted carbazole derivative of significant interest to the scientific community. Carbazoles are a critical class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities and applications in materials science.^{[1][2][3]} This document, intended for researchers, medicinal chemists, and drug development professionals, delineates the core physicochemical properties, predicted spectral characteristics, and a proposed synthetic pathway for this specific molecule. Furthermore, it explores the compound's chemical reactivity, its potential as a versatile building block for novel therapeutics, and essential safety and handling protocols. By synthesizing available data with established chemical principles, this guide serves as a foundational resource for leveraging **1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone** in advanced research and development.

Introduction to the Carbazole Scaffold

First isolated from coal tar in 1872, the 9H-carbazole nucleus is a tricyclic aromatic heterocycle featuring two benzene rings fused to a central five-membered pyrrole ring.^{[4][5][6]} This planar, electron-rich structure possesses a potent π -conjugated system, which imparts favorable

electronic and charge-transport properties.^[2] These characteristics make carbazole derivatives highly valuable in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs).^{[7][8]}

In the realm of medicinal chemistry, the carbazole scaffold is considered a "privileged" structure. Its derivatives have been extensively investigated and have demonstrated a wide array of pharmacological activities, including anticancer^{[1][4][6]}, antimicrobial^{[5][7]}, anti-inflammatory^{[2][7]}, and antioxidant properties.^[6] The compound **1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone** (CAS: 33107-73-2) is a key functionalized derivative. Its structure combines the carbazole core with substituents—a chloro group, an N-methyl group, and an acetyl group—that modulate its electronic properties and provide reactive handles for further chemical modification, making it an exceptionally valuable intermediate in the synthesis of novel, high-value compounds.

Physicochemical and Structural Properties

The unique arrangement of functional groups on the carbazole core dictates the molecule's physical and chemical behavior. The chloro group at the 6-position and the acetyl group at the 3-position are electron-withdrawing, influencing the electron density of the aromatic system, while the N-methyl group at the 9-position enhances solubility in organic solvents and prevents hydrogen bonding at the nitrogen atom.

Chemical Structure

Caption: Chemical Structure Diagram

Identifiers and Properties Summary

Property	Value	Source(s)
IUPAC Name	1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone	N/A
CAS Number	33107-73-2	
Molecular Formula	C ₁₅ H ₁₂ CINO	
Molecular Weight	257.71 g/mol	
Physical Form	Solid	
SMILES String	O=C(C)C1=CC2=C(C=C1)N(C)C3=C2C=C(Cl)C=C3	
InChI Key	FILJOPWVEVEOOU-UHFFFAOYSA-N	

Predicted Spectroscopic Profile

While specific analytical data for this compound is not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and data from analogous carbazole structures.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Such predictions are crucial for reaction monitoring and quality control during synthesis.

Spectroscopy	Predicted Signal	Rationale
¹ H NMR	8.5-7.2 ppm	Multiple signals (singlets, doublets, double-doublets) corresponding to the 7 protons on the aromatic carbazole core.
~3.8 ppm	Singlet, 3H. Corresponds to the N-methyl group protons.	
~2.7 ppm	Singlet, 3H. Corresponds to the acetyl (ethanone) methyl group protons.	
¹³ C NMR	142-108 ppm	Multiple signals corresponding to the 12 aromatic carbons of the carbazole core.
~197 ppm	Signal for the carbonyl carbon of the ketone, significantly deshielded by the oxygen atom.	
~29 ppm	Signal for the N-methyl carbon.	
~26 ppm	Signal for the acetyl methyl carbon.	
IR Spectroscopy	~1680 cm ⁻¹	Strong, sharp absorbance characteristic of the C=O (carbonyl) stretch of an aromatic ketone.
3100-3000 cm ⁻¹	C-H stretching vibrations of the aromatic ring.	
~1600, ~1480 cm ⁻¹	C=C stretching vibrations within the aromatic core.	
~750 cm ⁻¹	C-Cl stretching vibration.	

Synthesis and Purification

The synthesis of **1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone** is not explicitly detailed in publicly available literature. However, as Senior Application Scientists, we can devise a robust and logical synthetic strategy based on well-established transformations in carbazole chemistry, such as Friedel-Crafts acylation.^[12] The most direct approach involves the acylation of a 6-chloro-9-methyl-9H-carbazole precursor.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of the starting material before proceeding to the work-up stage.

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add the precursor, 6-chloro-9-methyl-9H-carbazole (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
- Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermic nature of the Lewis acid addition and the subsequent acylation, preventing unwanted side reactions.
- Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting slurry for 15 minutes at 0 °C.
- Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture via a syringe.
- Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) indicates the complete consumption of the starting material.
- Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates

the product into the organic layer.

- Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid using silica gel column chromatography to obtain the final, high-purity **1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone**.

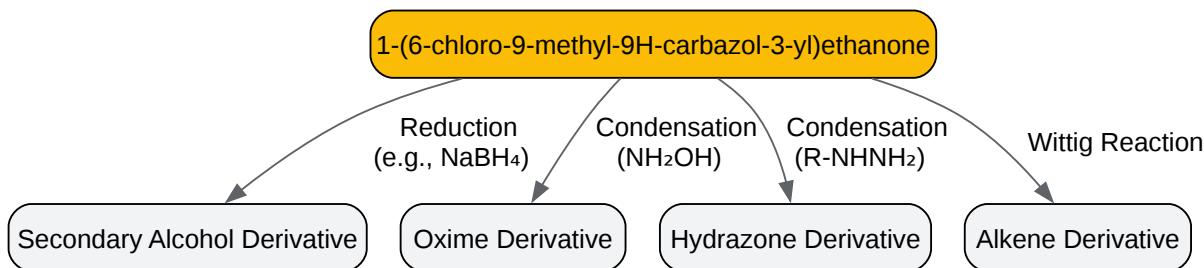
Chemical Reactivity and Potential for Derivatization

The true value of this compound for researchers lies in its potential as a versatile synthetic intermediate. The ketone functional group is a prime site for a multitude of chemical transformations, allowing for the creation of diverse libraries of novel carbazole derivatives for biological screening.

Key reactive transformations include:

- Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4), creating a new chiral center and a hydrogen bond donor.
- Condensation Reactions: Reaction with hydroxylamine or substituted hydrazines can form oximes and hydrazones, respectively. These derivatives are common in medicinal chemistry and can exhibit enhanced biological activity.^[4]
- Wittig Reaction: Conversion of the carbonyl to an alkene, allowing for carbon chain extension.
- Alpha-Halogenation: The methyl group of the ketone can be halogenated to install a reactive handle for further nucleophilic substitution.

Potential Derivatization Pathways

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Caption: Key derivatization reactions starting from the title compound.

Applications in Research and Drug Development

The core utility of **1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone** is as a foundational building block for the synthesis of new chemical entities (NCEs).

- **Anticancer Drug Discovery:** Given that numerous carbazole derivatives exhibit potent anticancer activity, this compound is an ideal starting point for creating analogs to be screened against various cancer cell lines.[1][4] The substitution pattern can be systematically varied to establish Structure-Activity Relationships (SAR).
- **Antimicrobial Agents:** The carbazole nucleus is present in compounds with significant antibacterial and antifungal properties.[5] Derivatizing the ketone of the title compound could lead to the discovery of novel antimicrobial agents to combat drug-resistant pathogens.
- **Anti-inflammatory Research:** A structurally related compound, Carprofen (2-(6-chloro-9H-carbazol-2-yl)propanoic acid), is a known non-steroidal anti-inflammatory drug (NSAID).[2][13] This structural precedent makes our target compound a highly relevant precursor for developing new anti-inflammatory agents.
- **Materials Science:** While the primary focus is often pharmacological, the carbazole core's inherent electronic properties mean that derivatives synthesized from this intermediate could also be explored as components in organic electronic devices.[7]

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified as an acute oral toxicant and a serious eye irritant.

GHS Hazard Information

Hazard	Code	Description
Pictogram	GHS07	Exclamation Mark
Signal Word	Warning	
Hazard Statements	H302	Harmful if swallowed.
H319	Causes serious eye irritation.	
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Class	11	Combustible Solids

Protocol for Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
- Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.
- Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material, place it in a designated waste container, and clean the area with soap and water.

- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone is more than just a chemical compound; it is a versatile platform for innovation. Its well-defined structure, combining the privileged carbazole core with a reactive ketone handle, makes it an invaluable intermediate for medicinal chemists and materials scientists. By understanding its fundamental properties, synthetic routes, and reactivity, researchers can effectively utilize this molecule to build libraries of novel derivatives, accelerating the discovery of new therapeutics and advanced materials. This guide provides the foundational knowledge necessary to unlock the full potential of this important chemical building block.

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